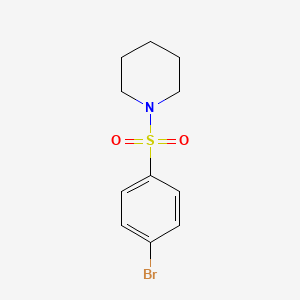

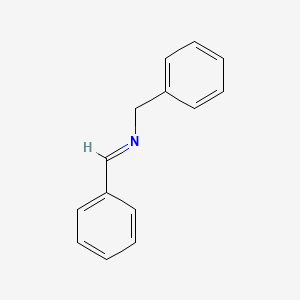

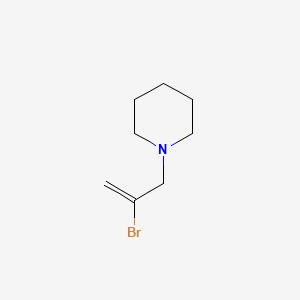

Piperidine, 1-(2-bromoallyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

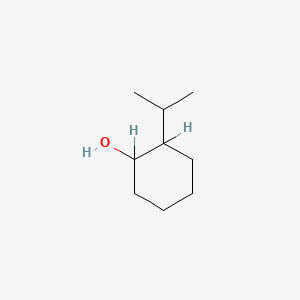

Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes . It is an organic compound classified under the family of heterocyclic amines. Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom, often symbolized as (CH2)5NH .

Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .

Molecular Structure Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is widely used to convert ketones to enamines .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

Piperidine derivatives have shown significant antimicrobial and anticancer properties. Piperine, a derivative, has been found to potentiate the effects of ciprofloxacin against Staphylococcus aureus, suggesting its role in inhibiting bacterial efflux pumps (Khan et al., 2006). Another study showed that Piperine could act as an inhibitor of the MdeA efflux pump of Staphylococcus aureus (Mirza et al., 2011). Piperidine has also been found to inhibit the enteropathogenicity of Salmonella typhimurium, preventing invasion into the intestinal epithelium (Köhler et al., 2002). Additionally, piperine and piperidine derivatives have shown potential in treating various cancers, including breast, ovarian, and gastric cancers (Mitra et al., 2022).

Synthesis and Chemical Applications

Piperidine derivatives have been synthesized for various applications, including the development of novel drugs. A study on asymmetric synthesis demonstrates the production of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives (Micouin et al., 1994). The synthesis of regioisomerically pure piperidine substituted dyes for potential use in semiconductors and other applications has been reported (Hussain et al., 2017). Additionally, the synthesis of phencyclidine and other 1-arylcyclohexylamines using piperidine derivatives has been explored (Maddox et al., 1965).

Biological and Physiological Effects

Piperidine derivatives have shown a variety of biological and physiological effects. Piperine has been found to modulate intestinal permeability and enzyme kinetics, affecting the absorption of various drugs (Khajuria et al., 2002). The distribution of piperidine in the brain and its potential role in psychiatric disorders has been investigated (Abood et al., 1961). Another study explored the effects of 1-Boc-Piperidine-4-Carboxaldehyde on binge-eating behavior and anxiety in rats (Guzmán-Rodríguez et al., 2021).

Safety And Hazards

Direcciones Futuras

Piperidine is the most common heterocycle in pharmaceuticals approved by the US Food and Drug Administration (FDA). Therefore, methods to functionalize and synthesize this heterocycle are pivotal to the discovery of new bioactive compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

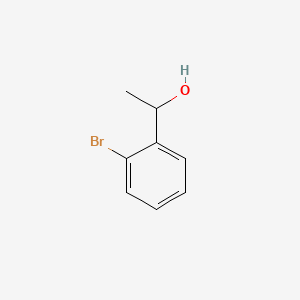

1-(2-bromoprop-2-enyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN/c1-8(9)7-10-5-3-2-4-6-10/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTRALZMYCCNTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191267 |

Source

|

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 1-(2-bromoallyl)- | |

CAS RN |

37828-88-9 |

Source

|

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037828889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.